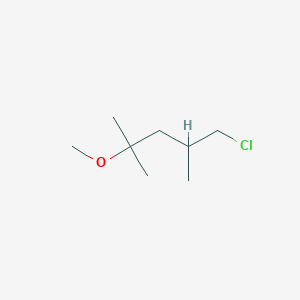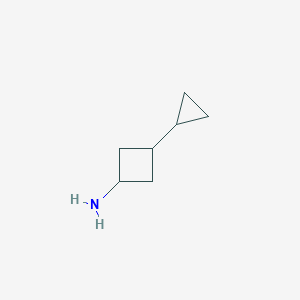
3-Cyclopropylcyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropylcyclobutan-1-amine: is an organic compound with the molecular formula C7H13N It is characterized by a cyclopropyl group attached to a cyclobutanamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylcyclobutan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of a suitable cyclobutanone derivative followed by amination. For instance, cyclopropylmagnesium bromide can be reacted with cyclobutanone to form the corresponding cyclopropylcyclobutanol, which is then converted to the amine via reductive amination .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropylcyclobutanone derivatives.
Reduction: Reduction reactions can convert it to cyclopropylcyclobutanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Cyclopropylcyclobutanone derivatives.
Reduction: Cyclopropylcyclobutanol.
Substitution: Various substituted amines and amides depending on the reagents used
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Cyclopropylcyclobutan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of novel organic compounds and materials .
Biology and Medicine: Its structural features may contribute to the development of drugs with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of 3-Cyclopropylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparación Con Compuestos Similares
Cyclopropylamine: Similar in structure but lacks the cyclobutanone ring.
Cyclobutanamine: Similar in structure but lacks the cyclopropyl group.
Cyclopropylcyclobutanone: An oxidized form of 3-Cyclopropylcyclobutan-1-amine.
Uniqueness: this compound is unique due to the presence of both cyclopropyl and cyclobutanamine moieties. This dual structural feature imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H13N |
|---|---|
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
3-cyclopropylcyclobutan-1-amine |
InChI |
InChI=1S/C7H13N/c8-7-3-6(4-7)5-1-2-5/h5-7H,1-4,8H2 |
Clave InChI |
LACXQZAFSAITAV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2CC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine](/img/structure/B13188063.png)

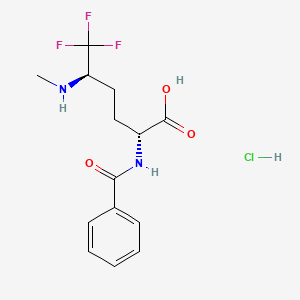
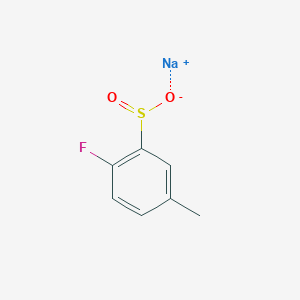
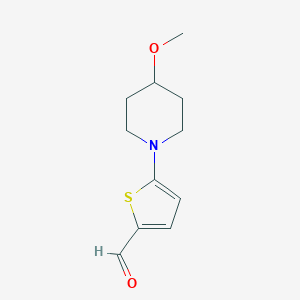
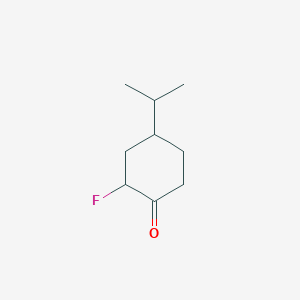


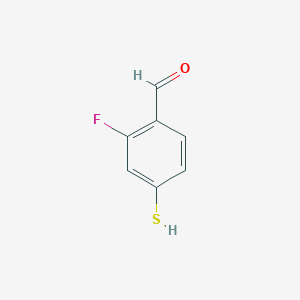
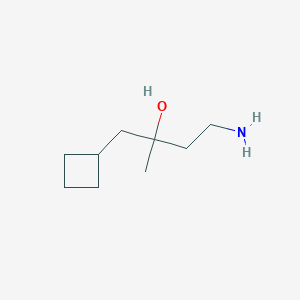
![6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13188126.png)
